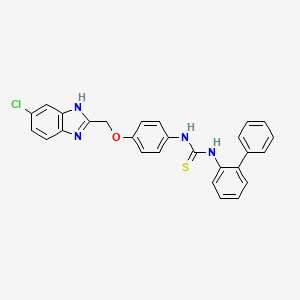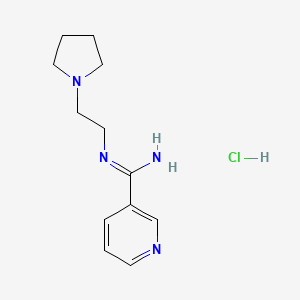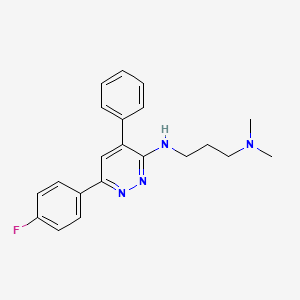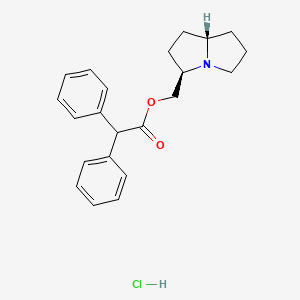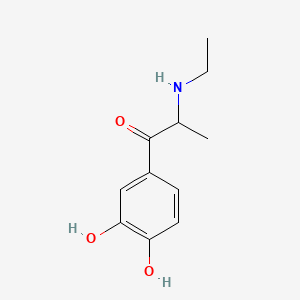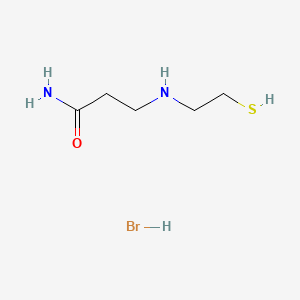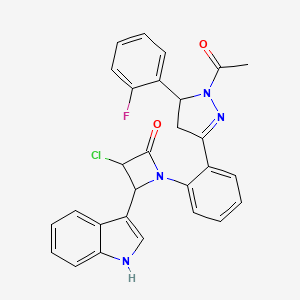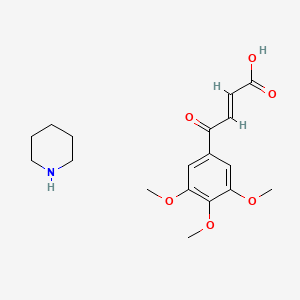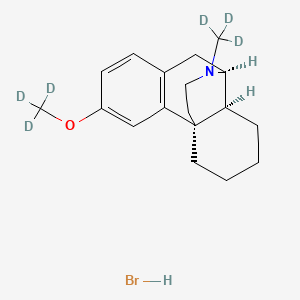
Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide is a complex organic compound with the molecular formula C₁₂H₂₃Cl₂N₄O₆P and a molecular weight of 421.21 This compound is known for its unique structure, which includes a glycine moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring
Preparation Methods
The synthesis of Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide involves multiple steps. The synthetic route typically starts with the preparation of the bis(2-chloroethyl)amine, which is then reacted with glycine to form the intermediate compound. This intermediate is further reacted with tetrahydro-2H-1,3,2-oxazaphosphorin to form the final product. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler amines and alcohols.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This can result in the disruption of DNA replication and protein synthesis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide include:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar bis(2-chloroethyl)amino group.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Properties
CAS No. |
97139-45-2 |
|---|---|
Molecular Formula |
C12H23Cl2N4O6P |
Molecular Weight |
421.21 g/mol |
IUPAC Name |
ethyl 2-[[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-hydroxycarbamoyl]amino]acetate |
InChI |
InChI=1S/C12H23Cl2N4O6P/c1-2-23-11(19)9-15-12(20)18(21)10-3-8-24-25(22,16-10)17(6-4-13)7-5-14/h10,21H,2-9H2,1H3,(H,15,20)(H,16,22) |
InChI Key |
SIOUHBKEVJJMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


